6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine
Description
Foundational Significance of Nitrogen Heterocycles in Organic Chemistry
Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within the ring structure. clockss.orgamazonaws.com These molecules are of fundamental importance in organic and medicinal chemistry due to their widespread occurrence in nature and their diverse applications. amazonaws.commdpi.com Their unique structural and electronic properties allow for a wide array of chemical transformations, making them invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. amazonaws.com The presence of nitrogen atoms can significantly influence the reactivity, polarity, and hydrogen bonding capabilities of a molecule, which are critical factors in drug design and molecular recognition processes. acs.orgacs.org
Overview of Pyrrolo[3,2-b]pyridine Isomers and their Unique Chemical Space
Pyrrolopyridines, also known as azaindoles, are bicyclic aromatic heterocycles formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. There are six possible isomers of pyrrolopyridine, each with a distinct arrangement of the nitrogen atoms, leading to unique electronic distributions and chemical reactivities. acs.org The pyrrolo[3,2-b]pyridine isomer, specifically, features the nitrogen atom of the pyrrole ring adjacent to the pyridine ring. This arrangement influences the electron density and reactivity of both ring systems. The unique chemical space occupied by pyrrolopyridines makes them attractive scaffolds for the development of novel compounds with specific biological activities. mdpi.com
Specific Contextualization of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine within Pyrrolopyridine Research
Within the broader class of pyrrolopyridines, this compound represents a specific derivative with methyl groups at the 6th and 7th positions. While extensive research has been conducted on various substituted pyrrolopyridine cores, literature specifically detailing the synthesis and properties of this compound is limited. Much of the existing research focuses on other isomers or derivatives with different substitution patterns, which have shown promise in areas such as kinase inhibition and anticancer therapies. mdpi.com Therefore, the understanding of this compound is largely built upon the general chemical behavior of the pyrrolo[3,2-b]pyridine scaffold and the influence of methyl substituents on aromatic systems.
Historical Trajectory and Evolution of Research on Pyrrolo[3,2-b]pyridine Architectures
Research into pyrrolopyridine architectures has evolved significantly over the decades. Early studies focused on the fundamental synthesis and characterization of the parent heterocycles. As synthetic methodologies became more advanced, researchers began to explore the functionalization of the pyrrolopyridine core to create a diverse library of derivatives. This has been driven by the discovery of naturally occurring alkaloids containing the pyrrolopyridine scaffold and the identification of pyrrolopyridine derivatives as potent inhibitors of various enzymes, such as kinases. mdpi.com The development of palladium-catalyzed cross-coupling reactions has been particularly instrumental in enabling the synthesis of complex substituted pyrrolopyridines. mdpi.com
Interactive Data Tables
Table 1: Properties of Selected Pyrrolopyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomer |
| 1H-Pyrrolo[3,2-b]pyridine | C₇H₆N₂ | 118.14 | Pyrrolo[3,2-b]pyridine |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | C₇H₅ClN₂ | 152.58 | Pyrrolo[3,2-b]pyridine |
| 3,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine | C₉H₁₀N₂ | 146.19 | Pyrrolo[3,2-b]pyridine |
| 1H-Pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 118.14 | Pyrrolo[2,3-b]pyridine |
| 2,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine | C₉H₁₀N₂ | 146.19 | Pyrrolo[3,2-c]pyridine |
| 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine | C₇H₈N₂ | 120.15 | Pyrrolo[3,4-c]pyridine |
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-5-11-8-3-4-10-9(8)7(6)2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWIZWRQFHZMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CNC2=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy as a Primary Tool for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine in solution. By analyzing the chemical environment of each proton and carbon atom, as well as their through-bond and through-space interactions, a complete structural map can be assembled.
Proton (¹H) NMR Spectroscopic Analysis for Chemical Shift and Coupling Constant Interpretation
The ¹H NMR spectrum of this compound provides critical information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between adjacent protons.
The expected ¹H NMR spectrum would feature distinct signals for the aromatic protons on the pyrrolo[3,2-b]pyridine core and the protons of the two methyl groups. The protons on the pyridine (B92270) and pyrrole (B145914) rings will exhibit characteristic chemical shifts and coupling patterns that are influenced by the nitrogen atoms and the fused ring system. The two methyl groups at positions 6 and 7 are expected to appear as singlets in the upfield region of the spectrum.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.85 | d | 2.5 |
| H-3 | 6.50 | d | 2.5 |
| H-5 | 7.95 | s | - |
| 6-CH₃ | 2.45 | s | - |
| 7-CH₃ | 2.55 | s | - |
| 1-NH | 11.50 | br s | - |
Note: This data is hypothetical and serves as an illustrative example.
Carbon (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the complete mapping of the carbon framework.
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the hybridization and electronic environment of the carbon atoms. The aromatic carbons of the fused heterocyclic system are expected to resonate in the downfield region, while the carbons of the methyl groups will appear at significantly higher field.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 125.0 |
| C-3 | 100.5 |
| C-3a | 145.2 |
| C-5 | 130.8 |
| C-6 | 148.0 |
| C-7 | 142.5 |
| C-7a | 115.3 |
| 6-CH₃ | 18.5 |
| 7-CH₃ | 20.1 |
Note: This data is hypothetical and serves as an illustrative example.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the molecule. For instance, a cross-peak between the H-2 and H-3 protons would confirm their connectivity in the pyrrole ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons and for piecing together the entire molecular framework, including the correct placement of the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about through-space proximity of protons. This can be used to confirm the spatial relationship between different parts of the molecule, such as the proximity of a methyl group's protons to a nearby aromatic proton.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structural features through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula as C₉H₁₀N₂.
Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 147.0917 | 147.0915 |
Note: This data is hypothetical and serves as an illustrative example.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the structure of the parent molecule. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a methyl group or the cleavage of the heterocyclic rings, further corroborating the proposed structure.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, an IR spectrum would be expected to display several characteristic absorption bands corresponding to its distinct structural features.
The most prominent feature would be the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations from both the pyridine and pyrrole rings would be observed above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the two methyl groups would appear just below 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1400 cm⁻¹ would contain a series of bands due to the C=C and C=N stretching vibrations of the fused aromatic ring system. Finally, C-H bending vibrations for the aromatic rings and methyl groups would be present in the fingerprint region (below 1400 cm⁻¹).
Table 1: Predicted Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Pyrrole N-H | 3400 - 3300 |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl C-H | 2980 - 2850 |
| Aromatic C=C and C=N Stretch | Pyrrolopyridine Ring | 1600 - 1400 |
| C-H Bend | Methyl | ~1450 and ~1375 |
| C-H Out-of-Plane Bend | Ar-H | 900 - 675 |
X-ray Crystallography for Definitive Solid-State Molecular Architecture and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and solid-state conformation of this compound, assuming a suitable single crystal could be grown. The analysis would confirm the planarity of the fused pyrrolopyridine ring system and establish the exact spatial orientation of the two methyl substituents.
A crystallographic analysis would yield a detailed table of all intramolecular parameters. The bond lengths within the fused aromatic rings would be expected to be intermediate between standard single and double bonds, reflecting their aromatic character. For instance, the C-N bonds within the rings would be shorter than a typical C-N single bond. Bond angles would define the geometry of the fused five- and six-membered rings. Torsion angles would be crucial for quantifying the degree of planarity of the bicyclic system.
Table 2: Hypothetical Key Bond Parameters for this compound from X-ray Crystallography
| Parameter | Atoms Involved | Expected Value Range |
| Bond Length | Aromatic C-C | ~1.37 - 1.42 Å |
| Bond Length | Aromatic C-N | ~1.33 - 1.38 Å |
| Bond Length | C(sp²)-C(sp³) | ~1.50 - 1.52 Å |
| Bond Angle | C-N-C (Pyridine) | ~117 - 120° |
| Bond Angle | C-N-C (Pyrrole) | ~107 - 110° |
| Torsion Angle | Atoms defining ring planarity | ~0° |
Beyond the individual molecule, X-ray crystallography illuminates how molecules arrange themselves in the crystal lattice. A key interaction for this compound would be hydrogen bonding involving the pyrrole N-H group as a donor and the pyridine nitrogen atom of a neighboring molecule as an acceptor. This interaction could lead to the formation of infinite chains or discrete dimers in the solid state. Additionally, π-π stacking interactions between the flat faces of the pyrrolopyridine rings could play a significant role in stabilizing the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this molecule is the entire conjugated π-system of the 1H-pyrrolo[3,2-b]pyridine core. This heteroaromatic system would be expected to exhibit characteristic absorption bands in the UV region, likely between 200 and 400 nm. The spectrum would typically show multiple bands corresponding to π → π* transitions of varying energies, which are characteristic of fused aromatic systems. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent used for the measurement.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Chromophore | Expected Absorption Region (λmax) |
| π → π | Pyrrolopyridine System | ~220 - 250 nm |
| π → π | Pyrrolopyridine System | ~270 - 320 nm |
Chiroptical Spectroscopies (e.g., Circular Dichroism) for Enantiomeric Characterization (If applicable to derivatives)
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules.
The parent compound, this compound, is achiral as it possesses a plane of symmetry and contains no stereocenters. Therefore, it will not exhibit a CD spectrum. However, chiroptical spectroscopy would become a critical tool for the characterization of chiral derivatives. If a chiral center were introduced into the molecule, for instance by substituting it with a chiral group, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of enantiomeric purity and the assignment of absolute configuration.
Computational and Theoretical Chemistry Studies of 6,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine
Quantum Chemical Calculations for Electronic and Geometric Structure Characterization
Density Functional Theory (DFT) for Optimized Geometries and Energetics
No specific studies reporting the DFT-optimized geometries or energetic properties of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine were identified in the reviewed literature. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, as well as thermodynamic properties like the heat of formation and Gibbs free energy.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
There are no available high-accuracy electronic structure determinations for this compound using ab initio methods. These methods, while computationally intensive, provide a more rigorous theoretical treatment of electronic structure compared to DFT.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)
A frontier molecular orbital (FMO) analysis, which is crucial for understanding a molecule's chemical reactivity and electronic transitions, has not been specifically reported for this compound. This analysis would involve the calculation and visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), along with the energy gap between them.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
No molecular electrostatic potential (MEP) maps for this compound were found. MEP mapping is a valuable tool for predicting the sites of electrophilic and nucleophilic attack on a molecule.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Ligand-Target Flexibility and Solvent Effects
Specific molecular dynamics simulations investigating the conformational analysis, ligand-target flexibility, or the influence of solvent effects on this compound are not present in the available literature. These simulations are vital for understanding the behavior of the molecule in a biological or solution-phase environment.
Conformational Landscapes and Energy Barriers
There is no specific published data on the conformational landscape or the rotational energy barriers of this compound. A conformational analysis would typically involve computational methods to identify the most stable three-dimensional shapes of the molecule. For this compound, the key aspects to study would be the rotational barriers of the two methyl groups attached to the pyridine (B92270) ring. Such studies help in understanding the molecule's flexibility and how it might adopt different shapes to fit into a biological receptor. For a related, but more complex, molecule, dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c] mdpi.comuni-rostock.dethiazole-6,7-dicarboxylate 2,2-dioxide, researchers have used computational methods to identify multiple conformers based on the orientation of its methyl ester groups and have calculated the relative energies between these forms. core.ac.uk A similar approach would be necessary to delineate the conformational preferences of this compound.
Molecular Docking and Ligand-Protein Interaction Modeling
While molecular docking is a common technique used to study 7-azaindole (B17877) derivatives as kinase inhibitors, specific docking studies for this compound are not documented in the literature. acs.orgjst.go.jp
There are no published predictions of binding modes or affinities for this compound with any specific receptor or enzyme. Generally, the 7-azaindole scaffold is known to bind to the ATP-binding site of various kinases. jst.go.jp A molecular docking simulation for this compound would involve placing it into the active site of a target protein (e.g., a kinase) to predict its most likely binding orientation and to estimate the strength of the binding (binding affinity). For example, studies on other heterocyclic systems have successfully used docking to predict how ligands bind within the active sites of enzymes like cyclooxygenase (COX). nih.gov
Without specific docking studies, an analysis of the non-covalent interactions for this compound is purely hypothetical. Based on its structure, one could anticipate several types of interactions. The pyrrole (B145914) NH group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, which is a key interaction for many 7-azaindole-based kinase inhibitors. jst.go.jp The aromatic rings provide a source for pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The two methyl groups would be expected to form hydrophobic contacts within a lipophilic pocket of a target protein. Detailed ligand interaction diagrams from studies on other inhibitors show how these forces collectively anchor a molecule to its biological target. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
No QSAR or QSPR models specifically developed for or including this compound have been reported.
There are no predictive QSAR models available in the literature for the biological interaction mechanisms of this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values). By correlating structural descriptors (like size, electronic properties, and hydrophobicity) with activity, a mathematical model could be built to predict the activity of new, unsynthesized compounds and to understand which molecular features are most important for the desired biological effect.
While there is a computational study on the electron spectra of the parent 7-azaindole, this analysis has not been extended to the 6,7-dimethyl derivative. mdpi.com Such a study would use methods like density functional theory (DFT) to calculate properties such as UV absorption spectra, ionization potentials, and emission spectra. These properties are fundamental to understanding how the molecule interacts with light, which is crucial for applications in areas like photosensitization or as fluorescent probes. The presence of the two methyl groups would be expected to cause slight shifts (likely bathochromic, to longer wavelengths) in the absorption and emission spectra compared to the unsubstituted 7-azaindole, but specific calculated values are not available.
Tautomerism and Isomerization Studies (e.g., 1H- vs. 2H- tautomer stability and interconversion)
Computational and theoretical investigations into the tautomerism of the this compound scaffold are crucial for understanding its fundamental chemical properties and potential reactivity. Tautomerism in this context primarily refers to the prototropic equilibrium between the 1H- and 2H- forms, which involves the migration of a proton between the nitrogen atoms of the pyrrole and pyridine rings, respectively.
While specific computational studies on the tautomerism of this compound are not extensively documented in publicly available literature, general principles derived from theoretical studies of the parent 1H-pyrrolo[3,2-b]pyridine (also known as 5-azaindole) and related azaindole isomers can provide valuable insights. These studies often employ quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, to determine the relative stabilities of tautomers and the energetic barriers associated with their interconversion.
In the case of this compound, the presence of two methyl groups is expected to influence the electronic properties and, consequently, the tautomeric equilibrium. The electron-donating nature of the methyl groups can affect the proton affinity of the nitrogen atoms and potentially alter the relative energies of the tautomers and the isomerization barrier.
To provide a quantitative understanding, hypothetical relative energy data for the tautomers of this compound are presented in the table below. It is important to note that these values are illustrative and would require specific computational studies for verification. The data is presented for both the gas phase and in a polar solvent to illustrate the potential influence of the medium on tautomeric stability.
Table 1: Hypothetical Calculated Relative Energies for Tautomers of this compound
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Relative Energy in Water (kcal/mol) |
| This compound | 0.00 (Reference) | 0.00 (Reference) |
| 6,7-dimethyl-2H-pyrrolo[3,2-b]pyridine | 5.8 | 4.2 |
Note: These are hypothetical values and are for illustrative purposes only. Actual values would need to be determined by specific quantum chemical calculations.
The hypothetical data suggests that the 1H-tautomer is more stable in both the gas phase and in a polar solvent, which is consistent with the general findings for related azaindole systems. The smaller energy difference in the polar solvent indicates that the more polar 2H-tautomer is stabilized to a greater extent by the solvent environment.
The interconversion between the 1H- and 2H-tautomers would proceed through a transition state. The energy barrier for this isomerization is a critical parameter that dictates the rate of interconversion.
Table 2: Hypothetical Calculated Activation Energies for Tautomeric Interconversion
| Isomerization Reaction | Gas Phase Activation Energy (kcal/mol) | Activation Energy in Water (kcal/mol) |
| 1H- to 2H-tautomer | 35.2 | 30.5 |
| 2H- to 1H-tautomer | 29.4 | 26.3 |
Note: These are hypothetical values and are for illustrative purposes only. Actual values would need to be determined by specific quantum chemical calculations.
These hypothetical activation energies suggest a significant kinetic barrier for the tautomeric interconversion, implying that individual tautomers would be relatively stable under normal conditions. The lower activation energy in a polar solvent suggests that the proton transfer is facilitated by the solvent molecules.
Detailed research findings from computational studies on analogous systems, such as 7-azaindole, have utilized methods like complete active space self-consistent field (CASSCF) and second-order multireference perturbation theory (MRPT2) to investigate excited-state proton transfer, a process related to tautomerization. nih.govacs.org Such advanced computational approaches provide a deeper understanding of the electronic structure changes that occur during these chemical transformations.
Mechanistic Investigations of Biological Interactions for Pyrrolo 3,2 B Pyridine Scaffolds
Enzyme and Receptor Binding Profiling and Mechanistic Inhibition Studies
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been extensively studied for their interactions with a range of enzymes and receptors, leading to the identification of potent inhibitors for several important drug targets.
The 4-azaindole (B1209526) framework is a recognized pharmacophore for kinase inhibition, often acting as an ATP-competitive inhibitor by mimicking the hinge-binding interactions of the adenine (B156593) moiety of ATP. nih.govnih.govevitachem.com
Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[3,2-b]pyridine scaffold has been explored for the development of FGFR inhibitors. In a study aimed at optimizing FGFR inhibitors, replacing a 5H-pyrrolo[2,3-b]pyrazine core with a 1H-pyrrolo[3,2-b]pyridine ring resulted in a compound with slightly decreased, yet still significant, binding activity against FGFR1. nih.govresearchgate.net This highlights the scaffold's suitability for interacting with the FGFR kinase domain. Other studies have also confirmed that derivatives of this scaffold can exhibit potent, nanomolar inhibition of FGFR1, FGFR2, and FGFR3. evitachem.com
Monopolar Spindle 1 (MPS1/TTK): The MPS1 kinase, a key component of the spindle assembly checkpoint, has been identified as a target for 1H-pyrrolo[3,2-b]pyridine derivatives. A patent has claimed pyrrolopyridine amino derivatives as inhibitors of MPS1. google.com Furthermore, kinase screening panels have shown that compounds based on the 4-azaindole scaffold can inhibit TTK (MPS1) with high efficacy. semanticscholar.org
TRAF2 and NCK-Interacting Kinase (TNIK): TNIK, a kinase involved in Wnt signaling pathways, is another target for this scaffold. A broad kinase screen identified a 4-azaindole derivative as a potent inhibitor of TNIK, showing 96% inhibition at a 10 µM concentration. semanticscholar.org
Phosphodiesterase 4B (PDE4B): Beyond kinases, derivatives of 1H-pyrrolo[3,2-b]pyridine have demonstrated inhibitory activity against other enzymes, such as phosphodiesterases. Specifically, 1H-pyrrolo[3,2-b]pyridine-6-carboxamide has been identified as a potential inhibitor of PDE4B, an enzyme involved in inflammatory responses. smolecule.com Another series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were also found to be potent PDE4B-preferring inhibitors, which also suppressed the release of tumor necrosis factor-alpha (TNF-α). ijpsonline.com
Other notable kinase targets for this scaffold include p38 MAP kinase, Protein Kinase D (PKD1), and Transforming Growth Factor-β Receptor I (TGFβRI). semanticscholar.orgnih.govacs.org
| Target | Scaffold/Derivative | Key Findings | Reference |
|---|---|---|---|
| FGFR1 | 6-(1-Methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | Slightly decreased binding activity compared to pyrazolo[4,3-b]pyridine lead. | nih.gov |
| FGFR1/2/3 | Pyrrolo[3,2-b]pyridine derivatives | Potent inhibition with IC₅₀ values in the nanomolar range (e.g., 7 nM for FGFR1). | evitachem.com |
| MPS1 (TTK) | 4-Azaindole derivative | Showed 88-90% inhibition in a kinase panel screen. | semanticscholar.org |
| TNIK | 4-Azaindole derivative | Showed 96% inhibition in a kinase panel screen. | semanticscholar.org |
| PDE4B | 1H-Pyrrolo[3,2-b]pyridine-6-carboxamide | Identified as a potential PDE4B inhibitor for inflammatory diseases. | smolecule.com |
| p38α MAP Kinase | 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine | Potent inhibition; scaffold development guided by X-ray crystallography. | acs.orgnih.gov |
| TGFβRI | 3-Pyridyl substituted 4-azaindoles | Potent and selective inhibitors. Compound 3f showed an IC₅₀ of 2 nM. | nih.govresearchgate.net |
A crucial aspect of developing kinase inhibitors is ensuring selectivity to minimize off-target effects. Derivatives of 1H-pyrrolo[3,2-b]pyridine have demonstrated high selectivity for their primary targets. For instance, a series of 4-azaindole TGFβRI inhibitors showed excellent selectivity when tested against a panel of 240 other kinases. nih.gov Similarly, a 4-azaindole chemotype identified as a Protein Kinase D (PKD1) inhibitor was highly specific for PKD1 over other related kinases like PKC and CAMKII. semanticscholar.org
Binding site analysis, primarily through X-ray crystallography, has been instrumental in optimizing these inhibitors. The 1H-pyrrolo[3,2-b]pyridine core typically anchors the inhibitor in the ATP-binding pocket. Key interactions often involve:
Hinge Region Binding: The pyridine (B92270) nitrogen of the scaffold frequently forms a crucial hydrogen bond with the backbone amide of a hinge region residue (e.g., Ala564 in FGFR1, Leu662 in PKD1). nih.govsemanticscholar.org
Hydrophobic Interactions: Substituents on the scaffold are designed to occupy adjacent hydrophobic pockets to increase potency. evitachem.com
Additional Hydrogen Bonds: The pyrrole (B145914) N-H can act as a hydrogen bond donor, and strategic placement of substituents can form additional interactions with key residues, such as the gatekeeper residue or those in the solvent-exposed region. semanticscholar.org For example, in PKD1, a hydrogen bond was observed between the pyrrole nitrogen and the side chain of Lys612. semanticscholar.org
These detailed structural insights allow for rational drug design to improve both the potency and selectivity of inhibitors based on this scaffold. acs.orgresearchgate.net
Drug-target interactions can be broadly categorized as orthosteric or allosteric. Orthosteric inhibitors bind to the active site of an enzyme, directly competing with the endogenous substrate (like ATP in kinases). In contrast, allosteric modulators bind to a different, topographically distinct site on the enzyme, inducing a conformational change that alters the activity of the active site.
The available evidence for inhibitors derived from the 1H-pyrrolo[3,2-b]pyridine scaffold points overwhelmingly towards an orthosteric binding mechanism . Crystallographic studies consistently show these inhibitors occupying the ATP-binding pocket and forming hydrogen bonds with the kinase hinge region, which are hallmark features of ATP-competitive (orthosteric) inhibitors. nih.govsemanticscholar.orgacs.org There is currently no significant literature describing an allosteric mode of action for this particular class of compounds.
Cyclooxygenases (COX): The 1H-pyrrolo[3,2-b]pyridine scaffold has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. Molecular docking studies have suggested that derivatives can bind effectively to the active sites of both COX-1 and COX-2, forming hydrogen bonds and hydrophobic interactions. researchgate.net This indicates a potential application for this scaffold in developing novel anti-inflammatory agents. sigmaaldrich.com
Serum Albumins: The binding of drug candidates to serum albumins like human serum albumin (HSA) and bovine serum albumin (BSA) is a critical factor in their pharmacokinetic profile. The interaction of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with BSA has been characterized using fluorescence spectroscopy and isothermal titration calorimetry (ITC). nih.govresearchgate.net These studies revealed that the compound quenches the intrinsic fluorescence of BSA, indicating complex formation. The binding constant (Kₐ) was determined to be 4.45 x 10⁴ M⁻¹, and thermodynamic analysis (negative ΔH and ΔG) suggested that the binding is a spontaneous process driven primarily by electrostatic interactions. nih.gov
While some heterocyclic compounds are designed to interact with nucleic acids, this does not appear to be a primary mechanism of action for the 1H-pyrrolo[3,2-b]pyridine scaffold in the context of its use as a kinase or enzyme inhibitor. Searches of scientific literature did not yield significant evidence of derivatives of this scaffold functioning through direct DNA/RNA binding or intercalation. While a dimer of the isomeric 7-azaindole (B17877) has been used to model DNA base pair photophysics, this is distinct from a drug-like binding interaction. thieme-connect.de The biological activities reported are consistently attributed to specific protein-ligand interactions at well-defined binding sites.
Inhibition of Specific Kinase Targets (e.g., FGFRs, MPS1, TNIK, PDE4B)
Elucidation of Structure-Activity Relationships (SAR) at a Molecular Level
Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into drug candidates. For the 1H-pyrrolo[3,2-b]pyridine scaffold, extensive SAR has been developed for various targets.
Substitution at C5: For a series of 5-HT1F receptor agonists, substituents at the C5 position were found to be critical for affinity and selectivity. Amide groups, which can act as both hydrogen bond donors and acceptors, were optimal. Replacing the amide with a simple amine, which lacks the hydrogen bond-accepting carbonyl, led to a significant drop in affinity. sci-hub.st
Substitution at C3 and C2: In the development of p38 MAP kinase inhibitors, SAR was explored by placing different aryl and heteroaryl groups at the C2 and C3 positions. A 3-(4-fluorophenyl)-2-(pyridin-4-yl) configuration was identified as a potent core structure. Further modifications were guided by X-ray crystallography to modulate physical properties while maintaining potent inhibition. acs.orgnih.gov
Substitution at C6: In a series of nortopsentin analogues based on the pyrrolo[3,2-b]pyridine scaffold, modifications at various positions led to the discovery of CDK1 inhibitors. researchgate.net In the development of bromodomain inhibitors, a 3,5-dimethylisoxazole (B1293586) group at the C6 position was found to be a key structural feature. google.com
Substitution on the Pyrrole Nitrogen (N1): For TGFβRI inhibitors, placing substituents on the N1 nitrogen of the 4-azaindole ring was explored. These modifications, often involving groups that project into the solvent-exposed region, were used to fine-tune properties like oral bioavailability without compromising kinase inhibitory activity. nih.gov
These studies demonstrate that the 1H-pyrrolo[3,2-b]pyridine scaffold is highly adaptable. By strategically modifying substituents at various positions around the core, researchers can precisely tune the compound's affinity, selectivity, and pharmacokinetic properties for a wide range of biological targets.
| Target | Position of Modification | Key SAR Findings | Reference |
|---|---|---|---|
| 5-HT1F Receptor | C5 | Amide substituents are optimal for affinity and selectivity; must have H-bond donor and acceptor. | sci-hub.st |
| p38 MAP Kinase | C2 and C3 | A 2-(pyridin-4-yl) and 3-(4-fluorophenyl) substitution pattern provides high potency. | acs.orgnih.gov |
| TGFβRI | N1 and C3 | 3-pyridyl substitutions are important for activity. N1 modifications can improve pharmacokinetic properties. | nih.gov |
| FGFR1 | Scaffold | The 1H-pyrrolo[3,2-b]pyridine scaffold is a viable hinge-binder, though slightly less potent than a 5H-pyrrolo[2,3-b]pyrazine in one series. | nih.gov |
Systematic Modification of the 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine Core and Substituents
The exploration of structure-activity relationships (SAR) for the pyrrolo[3,2-b]pyridine scaffold involves systematic modifications at various positions of its core structure. Researchers modify the core to enhance potency, selectivity, and other pharmacological properties.
For the related 1H-pyrrolo[3,2-b]pyridine core, optimization efforts have focused on several key positions:
N-1 Position of the Pyrrole Ring: Substituents are introduced at this position to modulate binding affinity and metabolic stability. For instance, in a series of GluN2B negative allosteric modulators, various amide-containing groups were tethered to the N-1 position. nih.gov The introduction of azetidine (B1206935) and pyrrolidine (B122466) amides resulted in potent compounds, demonstrating the importance of this substitution site for optimizing target engagement. nih.gov
C-6 Position of the Pyridine Ring: This position is frequently used to introduce larger aryl or heteroaryl groups that can form critical interactions within the target's binding pocket. In one study, various substituted phenyl and pyridine groups were placed at the C-6 position, significantly influencing potency and properties like hERG binding. nih.gov
Core Scaffold Hopping: In some strategies, the pyrrolo[3,2-b]pyridine core is used as a starting point, and "scaffold hopping" is employed where fragments from other known inhibitors are merged with the core. This approach was used in developing CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, by incorporating fragments from the drug Pexidartinib. mdpi.com
These modifications are typically achieved through multi-step synthetic routes involving cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the precise placement of diverse chemical groups. mdpi.com
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. For the pyrrolopyridine class of compounds, several key elements are critical for target engagement.
Hydrogen Bonding: The pyrrolo[3,2-b]pyridine core contains hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen). These are fundamental for anchoring the ligand within the active site of a target protein, such as a kinase. For example, in CSF1R inhibitors with a related pyrrolo[2,3-d]pyrimidine core, the pyrimidine (B1678525) N1-atom accepts a hydrogen bond from the hinge region of the kinase, while the pyrrole NH donates one. acs.org
Aromatic/Hydrophobic Interactions: The planar, aromatic surface of the fused ring system provides a platform for π-stacking and hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket.
Substituent-Specific Interactions: The nature of the substituents at positions like C-6 and N-1 dictates further interactions. For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, a basic nitrogen atom within the substituent was found to be crucial for forming a salt bridge with a conserved aspartic acid residue in the 5-HT₆ and D₃ receptors. nih.gov Similarly, replacing a phenyl group with nitrogen-containing heterocycles can introduce new hydrogen bonding opportunities and improve properties like aqueous solubility. mdpi.com
Impact of Conformational Flexibility on Binding Interactions
The three-dimensional shape of a molecule, or its conformation, is critical for achieving a complementary fit with its biological target. While the core pyrrolo[3,2-b]pyridine ring system is relatively rigid and planar, the substituents attached to it possess conformational flexibility that significantly impacts binding.
Side-Chain Orientation: The flexibility of side chains, such as those attached to the N-1 position, allows them to adopt different spatial arrangements. This adaptability can be crucial for navigating the entry to the binding pocket and forming favorable contacts. In designed foldamers containing pyridine units, the orientation of side chains was found to be highly controlled by non-covalent interactions, and this conformation could be switched by external stimuli like changes in pH. qub.ac.uk
In Vitro Biochemical and Cell-Based Assay Methodologies for Target Engagement
A variety of in vitro assays are employed to characterize the interaction between compounds like this compound and their biological targets. These methods quantify binding affinity, inhibitory potency, and engagement within a cellular context.
Enzyme Activity Assays for Inhibition Kinetics (e.g., IC50, Ki determination)
Enzyme activity assays are fundamental for quantifying the potency of an inhibitor. The two most common parameters determined are the IC50 and the Ki.
IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov It is a practical measure of inhibitor potency but is dependent on factors like enzyme and substrate concentrations. ncifcrf.govyoutube.com Therefore, comparing IC50 values is only valid when the assays are performed under identical conditions. ncifcrf.govyoutube.com
Ki (Inhibition constant): The Ki is the dissociation equilibrium constant for the enzyme-inhibitor complex. youtube.comresearchgate.net Unlike the IC50, the Ki is an intrinsic property of the inhibitor and its interaction with the enzyme, independent of substrate concentration. youtube.comresearchgate.net It provides a more direct measure of binding affinity and is preferred for comparing the potency of different inhibitors. The Cheng-Prusoff equation is often used to calculate a Ki value from an experimentally determined IC50 value, provided the substrate concentration and the Michaelis constant (Km) are known. youtube.comresearchgate.net
The following table shows representative data for a series of 1H-pyrrolo[3,2-b]pyridine derivatives, illustrating how systematic modifications affect their inhibitory potency against the GluN2B receptor.
| Compound | R-group | Human IC50 (nM) | Rat Ki (nM) |
| 5 | Azetidine-amide | 100 | 49 |
| 6 | Piperidine-amide | 230 | 120 |
| 7 | Pyrrolidine-amide | 130 | 66 |
| 8 | Azetidine-amide | 130 | 63 |
| 9 | Dimethyl-amide | 110 | 44 |
Data sourced from a study on 1H-pyrrolo[3,2-b]pyridine derivatives as GluN2B negative allosteric modulators. nih.gov The IC50 values represent the concentration for 50% inhibition in a functional assay, while the Ki values represent the binding affinity constant determined in a radioligand binding assay.
Protein-Ligand Binding Assays (e.g., Fluorescence Quenching, Surface Plasmon Resonance)
Direct binding assays measure the physical interaction between a compound and its target protein.
Fluorescence Quenching: This technique relies on the intrinsic fluorescence of tryptophan residues within a protein. nih.gov When a ligand binds near a tryptophan, it can cause a decrease (quenching) in the fluorescence intensity. mdpi.com By titrating the protein with increasing concentrations of the ligand and measuring the change in fluorescence, one can calculate binding constants (like Ka or Kd) and determine the stoichiometry of the interaction. mdpi.comssau.ru It is a widely used method but requires careful execution to avoid misinterpretation due to phenomena like the inner filter effect. nih.govnih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip. The target protein is immobilized on the chip, and a solution containing the ligand (the analyte) is flowed over the surface. The binding of the ligand to the protein causes a measurable change in the SPR signal, which is recorded in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated, providing a detailed kinetic profile of the binding interaction.
Cellular Target Occupancy and Pathway Modulation Studies (without clinical implications)
While biochemical assays confirm direct binding and inhibition, cell-based assays are crucial for verifying that a compound engages its target in a complex cellular environment and exerts the intended biological effect.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement directly in intact cells or tissue lysates. researchgate.netcetsa.org The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement. ssau.ruresearchgate.net
Pathway Modulation Studies: These assays measure the downstream consequences of target engagement. For example, if a pyrrolopyridine derivative targets a specific kinase in a signaling pathway, its efficacy can be assessed by measuring changes in the phosphorylation state of downstream proteins using techniques like Western blotting or specific immunoassays. In studies of pyrrolo[3,2-d]pyrimidine inhibitors, researchers demonstrated that treatment led to the suppression of mammalian target of rapamycin (B549165) (mTOR) signaling and an increase in reactive oxygen species, confirming that the compounds modulated the expected cellular pathways. nih.govnih.gov Similarly, the functional outcome of receptor occupancy by 1H-pyrrolo[3,2-b]pyridine derivatives was confirmed in vivo by measuring receptor occupancy in the brain after an oral dose. nih.gov
Information regarding "this compound" is not available in the public domain.
Following a comprehensive search of scientific databases and public sources, no specific research, applications, or detailed findings could be retrieved for the chemical compound This compound . The performed searches aimed to gather information for the requested article on its emerging applications and future research directions, but did not yield relevant results for this specific derivative.
While the broader class of compounds known as azaindoles, or pyrrolopyridines, is the subject of extensive research, the particular substitution pattern of "6,7-dimethyl" on the 1H-pyrrolo[3,2-b]pyridine core does not appear to be documented in the context of the outlined topics. Literature is available for other isomers and derivatives, such as:
1H-pyrrolo[2,3-b]pyridine (7-Azaindole) : A widely studied scaffold in medicinal chemistry. nih.govguidechem.comamazonaws.combldpharm.comrsc.org
1H-pyrrolo[3,2-c]pyridine : Derivatives have been synthesized and evaluated for potential anticancer activities. nih.gov
Other derivatives of 1H-pyrrolo[3,2-b]pyridine : Research has been conducted on derivatives with different substitutions, for instance, 6-chloro or 7-methyl substitutions. sigmaaldrich.combldpharm.com
However, no data was found concerning the use of This compound or its derivatives as synthetic intermediates for complex molecules, as molecular probes in chemical biology, or in advanced materials science.
Therefore, it is not possible to generate the requested scientific article with a focus solely on This compound due to the absence of specific findings in the available literature.
Emerging Applications and Future Research Directions of 6,7 Dimethyl 1h Pyrrolo 3,2 B Pyridine Derivatives
Advanced Materials Science Applications
Organic Semiconductors and Optoelectronic Materials
The pyrrolopyridine framework, a nitrogen-containing heterocyclic system, is a compelling candidate for the development of novel organic electronic materials. Although the specific optoelectronic properties of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine have not been detailed, research into related structures underscores the potential of this scaffold.
Pyrrole-containing materials are recognized for their utility in organic semiconductors, with applications in organic photovoltaics and organic field-effect transistors (OFETs). acs.orgresearchgate.net The electron-rich nature of the pyrrole (B145914) ring is a key feature, though challenges in stability and synthesis have historically limited its use. acs.org However, computational modeling has suggested that stable materials featuring pyrrolic units can be synthesized while retaining their beneficial electron-donating characteristics. acs.org
Studies on isomers and related fused-ring systems highlight this potential. For instance, a comparative evaluation of 1H-indole and its isomer pyrrolo[2,3-b]pyridine as donor moieties in benzothiadiazole-based D–A–D type conjugated small molecules has been conducted for OFET applications. acs.org This work aims to understand the structure-property relationships in fused-pyrrole systems, noting that pyrrolo[2,3-b]pyridine has not been extensively reported in organic electronics, representing an area ripe for exploration. acs.org Similarly, novel organic semiconductors based on pyrrolo[1,2-i] tandfonline.commdpi.comphenanthrolines have been synthesized and shown to exhibit n-type semiconductor behavior, with thermal activation energy values typical for semiconductor materials. mdpi.com
The isosteric (N-H replaced by C-H) and electronically related 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrrole core has been identified as a promising scaffold for optoelectronic materials. acs.orgnih.gov These compounds form the basis for a variety of π-extended systems and ladder-type heteroacenes. acs.orgnih.gov Furthermore, conjugated polymers incorporating the pyrrolo[3,2-b]pyrrole (B15495793) (DHPP) unit have been created with tailorable optoelectronic properties for organic electronics. rsc.org Diversifying the aromatic units attached to the DHPP core allows for tuning of optical absorbances across the visible spectrum and provides design principles for achieving electrochemically stable polymers. rsc.org These findings suggest that the 1H-pyrrolo[3,2-b]pyridine core, including its dimethylated derivative, could serve as a valuable building block for new organic semiconductors.
Fluorescent Dyes and Pigments
The development of novel fluorophores is crucial for advancements in molecular photonics, sensing, and bioimaging. The pyrrolopyridine scaffold and its analogs have demonstrated significant promise in this domain. While specific photophysical data for this compound are not available, related structures exhibit strong fluorescence, suggesting a high potential for this compound class.
The closely related 1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles are known to display strong violet-blue or blue fluorescence, with quantum yields around 60% and significant Stokes shifts, and they also emit in the solid state. acs.orgnih.gov A key feature of these dyes is their pronounced solvatofluorochromism, making them valuable as environment-sensitive probes. acs.orgnih.gov Further π-conjugation extension of this core can shift emission bathochromically and increase Stokes shifts to over 10,000 cm⁻¹. acs.orgnih.gov
More complex derivatives built upon the pyrrolo[3,2-b]pyrrole core have been developed to achieve emission in the deep-red region of the spectrum. nih.govrsc.org A two-step synthesis has yielded doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles that absorb strongly between 500–600 nm and emit between 520–670 nm, with some derivatives reaching fluorescence quantum yields as high as 0.90. nih.govrsc.org These ultrastable dyes show that even minor structural changes can lead to significant variations in their photophysical properties. nih.govrsc.org
Research into isomeric pyrrolopyridines further supports this potential. New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores have been synthesized and shown to possess good fluorescence activity, leading to their application as chemosensors for Fe³⁺/Fe²⁺ cations. acs.org Additionally, BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates have been developed as fluorescent sensors that respond to changes in environmental viscosity. nih.gov The photochemical behavior of pyrrolo-[3,2-b]pyridin-2-ones has also been investigated, indicating the scaffold's reactivity and potential for creating diverse molecular structures upon irradiation. rsc.org
Table 1: Photophysical Properties of Selected Pyrrolo[3,2-b]pyrrole Derivatives This table presents data for related pyrrolo[3,2-b]pyrrole compounds to illustrate the potential of the core scaffold.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |
|---|---|---|---|---|---|
| BN-TAPP 1a | 562 | 580 | 0.89 | Toluene (B28343) | nih.govrsc.org |
| BN-TAPP 1b | 562 | 580 | 0.90 | Toluene | nih.govrsc.org |
| BN-TAPP 1e | 599 | 663 | 0.45 | Toluene | nih.govrsc.org |
| Tetraarylpyrrolo[3,2-b]pyrrole | 300-450 | Violet-Blue | ~0.60 | Various | acs.orgnih.gov |
Unexplored Synthetic Avenues and Methodological Advancements for Derivatization
The full potential of this compound can only be realized through the development of efficient and versatile synthetic routes for its creation and subsequent functionalization. While methods targeting this specific substitution pattern are not widely reported, recent advancements in the synthesis of isomeric pyrrolopyridines offer a clear blueprint for future work. These modern methodologies, including multi-component reactions (MCRs), cascade sequences, and advanced cross-coupling techniques, represent unexplored avenues for accessing novel derivatives of the 1H-pyrrolo[3,2-b]pyridine core.
For instance, a one-pot Ugi-Zhu three-component reaction (UZ-3CR) coupled with a cascade sequence has been effectively used to synthesize a library of fluorinated-pyrrolo[3,4-b]pyridin-5-ones under microwave heating conditions. mdpi.com This approach demonstrates the power of MCRs to rapidly assemble complex heterocyclic systems with high atom economy. mdpi.com Similar strategies have been employed to create other polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. mdpi.com
Advanced cross-coupling reactions are also a cornerstone of modern heterocyclic synthesis. A general procedure for synthesizing 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involves a Suzuki coupling reaction using a palladium catalyst in a microwave reactor. nih.govtandfonline.com This highlights the utility of palladium catalysis for installing aryl groups onto the pyrrolopyridine scaffold. The synthesis of other isomers has also been achieved through innovative ring-forming strategies. A cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene (B1212753) compounds provides access to substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net Furthermore, a ring rearrangement of a 4-chloropyrrolo[2,3-b]pyridine derivative was used to generate the pyrrolo[3,2-c]pyridine scaffold. nih.gov
These examples of cascade reactions, multi-component syntheses, and catalytic cross-couplings currently applied to other isomers pave the way for new methodological advancements. Adapting these powerful techniques to the 1H-pyrrolo[3,2-b]pyridine core would enable the systematic exploration of its chemical space and the generation of diverse libraries of derivatives for screening in various applications.
Opportunities for Novel Mechanistic Biological Discoveries in Uncharted Pathways
The pyrrolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives showing potent and diverse biological activities. While the specific biological targets of this compound are uncharted, the extensive research on its isomers provides a strong rationale for its investigation as a source of new therapeutic agents. The activities documented for related compounds suggest numerous opportunities for discovering novel mechanistic actions in yet-to-be-explored biological pathways.
A prominent area of activity is in kinase inhibition. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer imist.maacs.org, phosphodiesterase 4B (PDE4B) for central nervous system diseases nih.gov, and V600E-mutant B-RAF for melanoma. nih.gov The isomeric pyrrolo[3,2-c]pyridine scaffold has yielded potent inhibitors of FMS kinase, which are promising candidates for treating certain cancers and rheumatoid arthritis. nih.gov A recent patent also discloses 1H-pyrrolo[3,2-b]pyridine derivatives as inhibitors of cyclic GMP-AMP synthase (cGAS), a key regulator of the innate immune system. wipo.int
Beyond kinase inhibition, pyrrolopyridine derivatives have shown other significant biological effects. 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated considerable fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease. acs.org In another study, 1H-pyrrolo[3,2-c]pyridine derivatives were designed as colchicine-binding site inhibitors with potent anticancer activities, capable of inducing G2/M phase cell cycle arrest and apoptosis. tandfonline.comnih.gov The broad spectrum of activities across different isomers—from oncology and inflammation to agriculture—highlights the versatility of the pyrrolopyridine core. Investigating the this compound derivative could therefore uncover unique structure-activity relationships and lead to the discovery of modulators for entirely new biological targets and pathways.
Development of Integrated Computational and Experimental Platforms for Accelerated Discovery
The modern drug discovery and materials science landscape relies heavily on the synergy between computational modeling and experimental validation. For a scaffold like this compound, where empirical data is scarce, establishing an integrated discovery platform is not just an opportunity but a necessity for rapid progress. The successful application of such platforms to its isomers provides a clear and effective model to emulate.
Computational techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies have been instrumental in advancing the understanding of various pyrrolopyridine scaffolds. For example, DFT calculations have been used to analyze the molecular structure, frontier molecular orbitals, and physicochemical properties of 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine, corroborating experimental X-ray diffraction data. tandfonline.comtandfonline.com For 1H-pyrrolo[2,3-b]pyridine derivatives targeting TNIK in colorectal cancer, 3D-QSAR models (CoMFA and CoMSIA) were built to understand the structural requirements for potent inhibition, which then guided the design of new, more active compounds whose binding modes were validated by molecular docking. imist.ma
This integrated approach has proven effective across different isomers and applications. In the development of PDE4B inhibitors, molecular modeling was used to elucidate how 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with the enzyme's active site. nih.gov For pyrrolo[3,4-b]pyridin-5-ones, in silico studies, including molecular docking against key viral proteins of SARS-CoV-2, were performed to support and explain the results of in vitro antiviral assays. mdpi.comnih.gov This combination of computational prediction and experimental testing allows for a more rational design of molecules, helping to prioritize synthetic targets and accelerate the identification of lead compounds with improved potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.comimist.ma
Applying a similar integrated platform to the this compound series would be a powerful strategy. It would enable the virtual screening of large derivative libraries, the rationalization of structure-activity relationships, and the prediction of physicochemical and biological properties, thereby streamlining the entire discovery and optimization process for new materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine, and what methodological considerations are critical for regioselective methylation?
- Answer : A key synthetic approach involves regioselective methylation of the pyrrolopyridine core. For example, NaH/MeI in THF at 0°C to room temperature can methylate the 1H-pyrrolo[3,2-b]pyridine scaffold, as demonstrated in analogous compounds . Cyclization reactions using 2-amino-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) are also viable for core formation . Challenges include avoiding over-methylation and ensuring purity via flash column chromatography (e.g., dichloromethane:ethyl acetate gradients) .
Q. How is the structural characterization of this compound performed, and what analytical techniques resolve ambiguities in substitution patterns?
- Answer : 1H NMR (e.g., DMSO-d6 at 300 MHz) identifies methyl groups (δ ~2.5 ppm for CH3) and aromatic protons (δ 7.5–9.0 ppm). 13C NMR confirms sp² carbons (δ 110–150 ppm) and methyl carbons (δ 15–25 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd for C9H11N2: 147.0917) . X-ray crystallography, though not directly reported for this compound, is recommended for resolving steric effects from dimethyl groups .
Advanced Research Questions
Q. What strategies are effective for probing the structure-activity relationships (SAR) of this compound derivatives in neurological targets?
- Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups at the 3- and 5-positions via Suzuki-Miyaura cross-coupling (e.g., 3,4-dimethoxyphenylboronic acid with Pd(PPh3)4/K2CO3) to modulate receptor binding .
- Biological Assays : Test GluN2B receptor modulation (IC50 values) using electrophysiology or radioligand displacement assays, as seen in related pyrrolopyridine-based negative allosteric modulators .
- Data Analysis : Use computational docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity .
Q. How can pharmacokinetic properties (e.g., brain penetration, CYP inhibition) of this compound be optimized for CNS applications?
- Answer :
- Lipophilicity Adjustment : Replace polar groups (e.g., -CN) with tert-butyl or fluorinated moieties to enhance blood-brain barrier permeability .
- CYP Inhibition Mitigation : Reduce basicity by substituting N-methyl groups with acetylated amines (e.g., nicotinamide derivatives via nicotinoyl chloride in pyridine) .
- In Vivo Validation : Use microsomal stability assays (e.g., human liver microsomes) and PET imaging (e.g., fluorine-18 labeling) for biodistribution studies .
Q. What experimental designs resolve contradictions in reported biological activities (e.g., antitumor vs. antidiabetic effects) of pyrrolo[3,2-b]pyridine derivatives?
- Answer :
- Dose-Response Studies : Compare IC50 values across cell lines (e.g., MCF-7 for cancer vs. INS-1 for diabetes) to identify target-specific effects .
- Mechanistic Profiling : Use RNA-seq or phosphoproteomics to differentiate pathways (e.g., AMPK activation for antidiabetic activity vs. apoptosis induction for antitumor effects) .
- Control Experiments : Include structurally similar but inactive analogs (e.g., non-methylated pyrrolopyridines) to confirm dimethyl group contributions .
Methodological Tables
Table 1 : Key Synthetic Intermediates and Yields for Pyrrolo[3,2-b]pyridine Derivatives
| Intermediate | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3-Nitro-5-bromo derivative | HNO3, 0°C to rt | 85% | |
| 3-Amino derivative | H2, Raney Nickel, THF | 90%* | |
| N-Acylated derivative | Nicotinoyl chloride, pyridine, NaOH | 36% | |
| *Crude yield due to intermediate instability. |
Table 2 : Biological Activities of Related Pyrrolopyridine Compounds
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
